N-ethyl-2-methylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-ethyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-10-9-7-5-4-6-8(9)2/h8-10H,3-7H2,1-2H3 |
InChI Key |
UCFBHIZLPWZXBO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCCC1C |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 2 Methylcyclohexan 1 Amine and Analogues
Reductive Amination Strategies in Cyclohexylamine (B46788) Synthesis
Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, which is then reduced in situ to the corresponding saturated amine. pearson.com For the synthesis of N-ethyl-2-methylcyclohexan-1-amine, this strategy begins with 2-methylcyclohexanone (B44802).
Amination of Cyclohexanones with Ethylamine (B1201723) Derivatives
The core of this synthetic approach is the reaction between 2-methylcyclohexanone and ethylamine. The process begins with the nucleophilic attack of ethylamine on the carbonyl carbon of 2-methylcyclohexanone. This is followed by the elimination of a water molecule to form an intermediate imine, specifically N-(2-methylcyclohexylidene)ethanamine. This equilibrium-driven step is typically favored by the removal of water or by using an excess of the amine. pearson.com The subsequent reduction of this imine intermediate yields the final product, this compound.
The reaction is generally performed under neutral or weakly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack without excessively protonating the amine, thereby rendering it non-nucleophilic. wikipedia.org
Catalyst Systems for Reductive Amination
The reduction of the imine intermediate is the critical final step and can be accomplished using various reducing agents and catalyst systems.
Hydride Reducing Agents: Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the initial ketone. pearson.com Sodium triacetoxyborohydride is a safer, non-toxic alternative that is also highly effective for this transformation. organic-chemistry.org
Catalytic Hydrogenation: For larger-scale industrial applications, catalytic hydrogenation is often the preferred method. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. A variety of catalysts have been shown to be effective for the reductive amination of cyclohexanones. researchgate.netresearchgate.net Common choices include:
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations. organic-chemistry.orgrsc.org
Platinum-based catalysts (e.g., PtO₂, Pt/C): Known for their high activity. researchgate.net
Nickel-based catalysts (e.g., Raney Nickel, Ni/Al₂O₃): A cost-effective option, often requiring higher pressures and temperatures. researchgate.net
Cobalt-based catalysts: Research has shown that cobalt-based catalysts, such as those derived from the pyrolysis of ZIF-67, can exhibit high conversion (>99%) and selectivity (96%) for the reductive amination of cyclohexanone (B45756). researchgate.net
Copper-based catalysts: Copper supported on zirconia (Cu/ZrO₂) has also been studied, with selectivity towards the desired amine being dependent on the copper loading. researchgate.net
The choice of catalyst can influence reaction conditions (temperature, pressure) and the stereochemical outcome of the product, given the presence of two chiral centers in this compound.
Alkylation Approaches to Secondary Cyclohexylamines
An alternative strategy for synthesizing this compound is through the direct alkylation of a primary amine precursor.
N-Alkylation of 2-Methylcyclohexan-1-amine
This method involves the reaction of 2-methylcyclohexan-1-amine with an ethylating agent. This is a classic nucleophilic substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the ethylating agent. wikipedia.org
Common ethylating agents include:
Ethyl halides (e.g., ethyl iodide, ethyl bromide)
Diethyl sulfate (B86663)
Ethyl tosylate
The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HBr, HI) formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.
A significant challenge with this method is controlling the degree of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a potential second alkylation event that forms the tertiary amine (N,N-diethyl-2-methylcyclohexan-1-amine). masterorganicchemistry.com This can result in a mixture of primary, secondary, and tertiary amines, complicating purification.
Reaction Kinetics and Selectivity in Alkylation Reactions
The selectivity for mono-alkylation versus poly-alkylation is governed by the relative reaction rates. The secondary amine product often reacts faster with the alkylating agent than the initial primary amine. masterorganicchemistry.com To favor the desired secondary amine, reaction conditions can be carefully controlled. Using a large excess of the primary amine (2-methylcyclohexan-1-amine) can increase the statistical probability of the ethylating agent reacting with the primary amine rather than the secondary amine product.
Reaction kinetics are influenced by several factors:
Solvent: Polar aprotic solvents like DMSO can accelerate S_N2 reactions. researchgate.net
Temperature: Higher temperatures generally increase the reaction rate but may decrease selectivity.
Leaving Group: The nature of the leaving group on the ethylating agent affects its reactivity (I > Br > Cl > OTs). acsgcipr.org
Base: The choice of base can influence the reaction; inorganic bases are often preferred to avoid introducing competing organic nucleophiles. acsgcipr.org
Recent advances include catalytic N-alkylation methods using alcohols (like ethanol) as the alkylating agent. These "borrowing hydrogen" or "hydrogen-transfer" reactions are catalyzed by transition metals and are considered greener as they produce water as the only byproduct. acs.orgrsc.org
Reduction of Nitriles and Amides Precursors
A third synthetic pathway involves preparing a suitable precursor, such as a nitrile or an amide, and then reducing it to form the target amine.
For the synthesis of this compound, a relevant amide precursor would be N-ethyl-2-methylcyclohexanecarboxamide . This amide can be synthesized by reacting 2-methylcyclohexanecarbonyl chloride with ethylamine. The subsequent reduction of this amide is a powerful method for forming the amine.
Strong reducing agents are required for the reduction of amides. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). It readily reduces the amide carbonyl group completely to a methylene (B1212753) group (CH₂), yielding the desired secondary amine. Other reagents like borane (B79455) (BH₃) can also be used.
Alternatively, one could envision a pathway starting from 2-methylcyclohexanecarbonitrile . This nitrile could potentially be reduced and alkylated in a single step or in a sequence to yield the final product, though this is a less direct approach compared to the reduction of the pre-formed N-ethyl amide.
Other Synthetic Pathways
Beyond direct, single-step syntheses, the creation of this compound and its analogues can be achieved through more elaborate pathways. These routes may be necessary to control stereochemistry, introduce specific substitution patterns, or start from more readily available or economical starting materials. Such pathways are broadly categorized into multistep synthetic routes that construct the fundamental carbon skeleton and specific functional group interconversions that install the final amine functionality.
The synthesis of the core 2-methylcyclohexylamine (B147291) structure often begins with a commercially available and less complex starting material, such as 2-methylcyclohexanone. The preparation of this key ketone intermediate itself can be part of a multistep sequence, for instance, starting from even simpler precursors.
One common multistep approach involves the alkylation of a cyclohexanone enolate. The reaction of cyclohexanone with a base like lithium diisopropylamide (LDA) generates the enolate, which can then be alkylated with an appropriate methylating agent, such as methyl iodide, to yield 2-methylcyclohexanone. It is important to note that this reaction can lead to a mixture of products due to the formation of two possible enolates, potentially yielding alkylation at both the C2 and C6 positions. libretexts.org However, under specific conditions, the alkylation at the less hindered position can be favored. libretexts.org
Another established multistep route is the acetoacetic ester synthesis, which allows for the preparation of ketones from alkyl halides. libretexts.org While more complex, this method offers a high degree of control over the final structure. For instance, a cyclic β-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, can be alkylated and subsequently decarboxylated to produce 2-substituted cyclohexanones. libretexts.org
Once the 2-methylcyclohexanone backbone is secured, the subsequent introduction of the N-ethylamino group is typically achieved through the functional group interconversions discussed in the following section. These multistep strategies highlight the modularity of organic synthesis, where complex molecules are assembled through a series of well-understood and reliable reactions. vapourtec.com
| Starting Material | Key Intermediate | Synthetic Strategy |
| Cyclohexanone | 2-Methylcyclohexanone | Enolate Alkylation |
| Ethyl 2-oxocyclohexanecarboxylate | 2-Methylcyclohexanone | β-keto ester alkylation and decarboxylation |
Functional group interconversions are at the heart of organic synthesis, enabling the transformation of one functional group into another. solubilityofthings.comfiveable.me In the context of synthesizing this compound, the most critical interconversion is the formation of the secondary amine from a ketone.
Reductive Amination
The most direct and widely employed method for this transformation is reductive amination. wikipedia.org This reaction involves the treatment of a carbonyl compound, in this case, 2-methylcyclohexanone, with a primary amine, ethylamine, to form an intermediate imine (or the corresponding iminium ion). This intermediate is then reduced in situ to the desired secondary amine, this compound. pearson.com
The reaction is typically carried out as a one-pot procedure, which is highly efficient. wikipedia.org A variety of reducing agents can be used, each with its own advantages. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are particularly effective because they are mild enough to not reduce the initial ketone but are reactive enough to reduce the intermediate iminium ion. pearson.com Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or a ruthenium complex, is another common method for the reduction step. researchgate.netorganic-chemistry.org
Enzymatic reductive amination using imine reductases (IREDs) or other aminases is an emerging and powerful green chemistry approach. nih.govresearchgate.net These biocatalysts can offer high stereoselectivity, which is crucial when synthesizing specific stereoisomers of chiral molecules like this compound. wikipedia.orgnih.gov
Alkylation of a Primary Amine
An alternative, though potentially less selective, functional group interconversion is the direct N-alkylation of the corresponding primary amine. In this approach, 2-methylcyclohexan-1-amine would be treated with an ethylating agent, such as ethyl iodide or ethyl bromide. This is a classic nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile.
A significant drawback of this method is the potential for over-alkylation. The secondary amine product, this compound, can itself react with the ethyl halide to form a tertiary amine. Furthermore, the initial primary amine can react twice to form a quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is therefore critical to maximize the yield of the desired secondary amine.
| Precursor | Reagents | Transformation | Product |
| 2-Methylcyclohexanone | 1. Ethylamine2. NaBH3CN or NaBH(OAc)3 | Reductive Amination | This compound |
| 2-Methylcyclohexanone | 1. Ethylamine2. H2, Pd/C | Catalytic Reductive Amination | This compound |
| 2-Methylcyclohexan-1-amine | Ethyl iodide or Ethyl bromide | N-Alkylation | This compound |
Stereochemical Analysis and Conformational Studies
Isomerism of N-Ethyl-2-methylcyclohexan-1-amine
The presence of two substituents on the cyclohexane (B81311) ring, an ethylamino group at position 1 and a methyl group at position 2, gives rise to multiple stereoisomers. This complexity stems from both diastereomerism and enantiomerism.
Diastereomeric Considerations (cis/trans Isomers)
The relative orientation of the ethylamino and methyl groups on the cyclohexane ring leads to the formation of diastereomers, which can be classified as cis or trans.
In the cis-isomer , both the ethylamino and the methyl group are on the same face of the cyclohexane ring (both pointing up or both pointing down).
In the trans-isomer , the ethylamino and the methyl group are on opposite faces of the ring (one pointing up and one pointing down).
These two diastereomers are distinct chemical compounds with different physical and chemical properties. Their relative stability is determined by the conformational preferences of the substituents on the cyclohexane ring, which will be discussed in detail in section 3.2.
Enantiomeric Forms and Chiral Centers
This compound possesses two chiral centers: carbon-1 (C1), bonded to the ethylamino group, and carbon-2 (C2), bonded to the methyl group. The presence of these two stereocenters means that both the cis and trans diastereomers can exist as pairs of enantiomers.
Trans-Isomer: The trans-1,2-disubstituted pattern leads to the existence of a pair of non-superimposable mirror images: (1R,2R)-N-ethyl-2-methylcyclohexan-1-amine and (1S,2S)-N-ethyl-2-methylcyclohexan-1-amine. These enantiomers will rotate plane-polarized light in opposite directions.
Cis-Isomer: Similarly, the cis-isomer also exists as a pair of enantiomers: (1R,2S)-N-ethyl-2-methylcyclohexan-1-amine and (1S,2R)-N-ethyl-2-methylcyclohexan-1-amine.
Therefore, a total of four stereoisomers exist for this compound. It is important to note that the nitrogen atom of the secondary amine can also be a stereocenter if its inversion is slow, but for simple acyclic amines, this inversion is typically rapid at room temperature, preventing the isolation of separate enantiomers based on the nitrogen center.
Conformational Preferences of the Cyclohexane Ring System
The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. The stability of the various conformations is dictated by the steric interactions of the ethylamino and methyl substituents.
Chair Conformation Analysis and Substituent Effects
In a chair conformation, the substituents can occupy either an axial or an equatorial position. Equatorial positions are generally more stable for substituents due to the avoidance of unfavorable 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational energy).
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.7 |
| Ethyl (-CH₂CH₃) | 1.75 |
| Amino (-NH₂) | 1.2 - 1.6 |
| Ethylamino (-NHCH₂CH₃) | ~1.5 - 2.0 (estimated) |
Data for methyl and ethyl groups are well-established. The A-value for the ethylamino group is estimated based on similar amino groups and the ethyl group.
For trans-N-ethyl-2-methylcyclohexan-1-amine , the two chair conformers would be (diequatorial) and (diaxial). The diequatorial conformer is significantly more stable as it avoids the high energy 1,3-diaxial interactions that would be present in the diaxial form. The gauche interaction between the adjacent equatorial ethylamino and methyl groups also needs to be considered, but the destabilization from two axial groups is much greater.
For cis-N-ethyl-2-methylcyclohexan-1-amine , one substituent must be axial and the other equatorial in any given chair conformation. The two possible chair conformers will have either the ethylamino group axial and the methyl group equatorial, or vice versa. The relative stability of these two conformers will depend on the A-values of the two groups. Given that the A-value of an ethylamino group is likely slightly larger than that of a methyl group, the conformer with the ethylamino group in the equatorial position and the methyl group in the axial position would be slightly favored.
Inversion Barriers and Dynamics
The two chair conformations of a substituted cyclohexane can interconvert through a process called ring flipping or ring inversion. This process involves passing through higher energy transition states, such as the half-chair and boat conformations. The energy barrier for this inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol.
For this compound, the presence of substituents will affect the energy landscape of this inversion. The energy difference between the two chair conformers will determine their relative populations at equilibrium. For the trans-isomer, the high stability of the diequatorial conformer means that the population of the diaxial conformer will be very low at room temperature. For the cis-isomer, the energy difference between the two (axial-equatorial) conformers is smaller, leading to a more dynamic equilibrium where both conformers are present, albeit in unequal amounts.
The rate of ring inversion is temperature-dependent. At very low temperatures, this process can be slowed down sufficiently to be observed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of individual conformers.
Stereoselective Synthesis of this compound Isomers
The controlled synthesis of specific stereoisomers of this compound is a significant chemical challenge. Stereoselective methods are required to produce a single diastereomer or enantiomer in high purity.
One common approach to synthesize such compounds is through the reductive amination of a corresponding ketone, in this case, 2-methylcyclohexanone (B44802). The reaction of 2-methylcyclohexanone with ethylamine (B1201723) would form an intermediate imine or enamine, which is then reduced to the final amine.
The stereochemical outcome of this reaction depends on the reducing agent used and the reaction conditions. The hydride can attack the imine from either face, leading to a mixture of cis and trans isomers.
To achieve higher stereoselectivity, several strategies can be employed:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or the ketone to direct the approach of the reducing agent, leading to the preferential formation of one enantiomer.
Catalytic Asymmetric Reduction: The use of a chiral catalyst can promote the enantioselective reduction of the imine intermediate.
Substrate-Controlled Diastereoselective Reduction: The existing stereocenter in a chiral starting material can influence the stereochemical outcome of a subsequent reaction. For instance, starting from an enantiomerically pure 2-methylcyclohexanone could favor the formation of one diastereomer over the other.
An alternative synthetic route could involve the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or a halide) at the C1 position of a 2-methylcyclohexanol (B165396) derivative with ethylamine. The stereochemistry of the starting alcohol would influence the stereochemistry of the resulting amine, typically proceeding with an inversion of configuration at the reaction center (S_N2 reaction).
The separation of the resulting stereoisomers can be achieved through techniques such as chromatography on a chiral stationary phase or by fractional crystallization of diastereomeric salts formed with a chiral acid.
Diastereoselective Synthesis Approaches
The synthesis of this compound can be approached through the reductive amination of 2-methylcyclohexanone with ethylamine. psu.edustackexchange.comyoutube.comlibretexts.org This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final amine. The stereochemical outcome of this reduction is pivotal in determining the diastereomeric ratio of the product, yielding either cis- or trans-N-ethyl-2-methylcyclohexan-1-amine.
The diastereoselectivity of this process is largely influenced by the steric hindrance posed by the methyl group at the C2 position of the cyclohexane ring. The reducing agent will preferentially attack the imine from the less hindered face, leading to a predominance of one diastereomer over the other.
A common method to achieve this is through the reduction of 2-methylcyclohexanone to 2-methylcyclohexanol, followed by conversion of the hydroxyl group to an amine. The reduction of 2-methylcyclohexanone with a hydride-based reducing agent, such as sodium borohydride (B1222165) (NaBH4), typically results in a mixture of cis- and trans-2-methylcyclohexanol. mnstate.edu The ratio of these diastereomers is dependent on the reaction conditions and the specific reducing agent employed. Generally, the hydride attacks from the equatorial position to avoid steric clash with the axial hydrogens, leading to the formation of the trans alcohol as the major product.
The subsequent conversion of the alcohol to the amine can be achieved through various methods, such as the Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with ethylamine. These subsequent steps are typically designed to proceed with inversion or retention of configuration at the C1 position to achieve the desired diastereomer of the final amine.
| Precursor | Reducing Agent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (approx.) |
| 2-Methylcyclohexanone | Sodium Borohydride (NaBH4) | trans-2-Methylcyclohexanol | cis-2-Methylcyclohexanol | 75:25 |
| 2-Methylcyclohexanone | Lithium Aluminum Hydride (LiAlH4) | trans-2-Methylcyclohexanol | cis-2-Methylcyclohexanol | 85:15 |
Note: The diastereomeric ratios are approximate and can vary based on specific reaction conditions.
Enantioselective Methodologies for Chiral Control
Achieving control over the absolute stereochemistry of the two stereocenters in this compound requires enantioselective synthetic methods. These methods aim to produce a single enantiomer or a significant excess of one enantiomer over the other.
One prominent strategy involves the use of chiral auxiliaries. wikipedia.orgnih.govsigmaaldrich.comtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to the nitrogen of an amine precursor or used to influence the reduction of the ketone.
For instance, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be reacted with 2-methylcyclohexanone to form a chiral imine. Subsequent reduction of this imine will be facially biased by the chiral auxiliary, leading to the preferential formation of one enantiomer of the corresponding secondary amine. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched this compound.
Another powerful approach is the use of catalytic enantioselective reduction of 2-methylcyclohexanone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones. youtube.com By selecting the appropriate enantiomer of the CBS catalyst, one can selectively produce either the (R)- or (S)-enantiomer of 2-methylcyclohexanol with high enantiomeric excess (ee). wikipedia.orgresearchgate.net This chiral alcohol can then be converted to the corresponding chiral amine, preserving the stereochemical integrity established in the reduction step.
| Ketone Substrate | Catalyst/Auxiliary | Major Enantiomer | Enantiomeric Excess (ee) |
| 2-Methylcyclohexanone | (R)-CBS Catalyst | (1S,2R)-2-Methylcyclohexanol | >90% |
| 2-Methylcyclohexanone | (S)-CBS Catalyst | (1R,2S)-2-Methylcyclohexanol | >90% |
| 2-Methylcyclohexanone | (R)-α-Methylbenzylamine (as chiral auxiliary) followed by reduction | (1S,2R)-N-(α-methylbenzyl)-2-methylcyclohexanamine | >85% |
| 2-Methylcyclohexanone | (S)-α-Methylbenzylamine (as chiral auxiliary) followed by reduction | (1R,2S)-N-(α-methylbenzyl)-2-methylcyclohexanamine | >85% |
Note: The enantiomeric excesses are typical values and can be influenced by reaction parameters.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Properties of the Amine Nitrogen
The defining characteristic of the amine nitrogen in N-ethyl-2-methylcyclohexan-1-amine is its nucleophilicity, which stems from the available lone pair of electrons. byjus.com This allows it to attack electron-deficient centers, initiating a variety of chemical transformations. The reactivity of the amine is a balance between the electron-donating effects of the alkyl groups, which enhance nucleophilicity, and the steric bulk of these groups, which can impede it.
Protonation Equilibria and Basicity
Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. quora.com For instance, cyclohexylamine (B46788) has a pKb of 3.3, making it a stronger base than ammonia (pKb 4.7). quora.com As a secondary amine, this compound is expected to be more basic than primary amines like cyclohexylamine, as the two alkyl groups (ethyl and 2-methylcyclohexyl) further enhance the electron density on the nitrogen. However, steric factors can also play a role in the solvation of the resulting ammonium (B1175870) ion, which can affect basicity. wikipedia.org
Table 1: Illustrative pKa Values of Conjugate Acids of Related Amines
| Amine | Structure | pKa of Conjugate Acid | Basicity |
| Ammonia | NH₃ | 9.2 | Reference |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.7 | Stronger |
| Diethylamine | (CH₃CH₂)₂NH | 10.9 | Stronger |
| This compound | C₉H₁₉N | ~10.8 - 11.2 (Estimated) | Strong |
Note: The pKa value for this compound is an estimate based on trends observed in similar aliphatic secondary amines.
The equilibrium for the protonation of this compound in the presence of an acid (HA) lies to the right, favoring the formation of the N-ethyl-2-methylcyclohexylammonium salt. byjus.com
Alkylation Reactions of the Amine Nitrogen
The nucleophilic nitrogen of this compound can react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org This process, known as N-alkylation, involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary amine.
However, the alkylation of secondary amines can be difficult to control and often leads to a mixture of products. libretexts.org The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt through overalkylation. masterorganicchemistry.comyoutube.com
Reaction Scheme for Alkylation:
Step 1: N-Alkylation to a Tertiary Amine
this compound + R-X → [N-ethyl-N-alkyl-2-methylcyclohexan-1-aminium]⁺X⁻
Step 2: Deprotonation
[N-ethyl-N-alkyl-2-methylcyclohexan-1-aminium]⁺X⁻ + this compound → N-ethyl-N-alkyl-2-methylcyclohexan-1-amine + [N-ethyl-2-methylcyclohexan-1-aminium]⁺X⁻
Step 3: Overalkylation to a Quaternary Ammonium Salt
N-ethyl-N-alkyl-2-methylcyclohexan-1-amine + R-X → [N-ethyl-N,N-dialkyl-2-methylcyclohexan-1-aminium]⁺X⁻
To favor the formation of the tertiary amine, reaction conditions can be optimized, for example, by using a large excess of the starting secondary amine.
Acylation Reactions and Amide Formation
This compound readily undergoes N-acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form a stable N,N-disubstituted amide. byjus.comlibretexts.org This reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride or carboxylate), yielding the amide.
The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. byjus.com Unlike alkylation, acylation of secondary amines is generally a clean and high-yielding reaction because the resulting amide is significantly less basic and less nucleophilic than the starting amine, thus preventing overacylation. libretexts.org
Table 2: Common Acylating Agents and Products
| Acylating Agent | General Structure | Product with this compound |
| Acid Chloride | R-COCl | N-acyl-N-ethyl-2-methylcyclohexan-1-amine |
| Acid Anhydride | (R-CO)₂O | N-acyl-N-ethyl-2-methylcyclohexan-1-amine |
This reaction is widely used in organic synthesis to introduce acyl groups and to protect the amino functionality.
Reactions with Carbonyl Compounds
The nucleophilic nature of this compound allows it to react with carbonyl compounds, specifically aldehydes and ketones. The course of this reaction is critically dependent on the class of the amine.
Imine Formation and Related Condensation Reactions
Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction that involves the elimination of a water molecule. libretexts.org However, secondary amines such as this compound cannot form stable, neutral imines. makingmolecules.com
The reaction mechanism proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by protonation of the hydroxyl group and subsequent elimination of water to form an iminium ion. For a primary amine, a proton on the nitrogen can be lost to yield a neutral imine. In the case of a secondary amine, the resulting iminium ion lacks a proton on the nitrogen atom for removal, and thus a stable, neutral imine cannot be formed. libretexts.org
Enamine Chemistry Derived from this compound
While this compound cannot form a stable imine, it can react with enolizable aldehydes and ketones under acidic conditions to form an enamine. makingmolecules.commasterorganicchemistry.com An enamine is a compound containing both an alkene and an amine functional group.
The mechanism for enamine formation is identical to that of imine formation up to the formation of the iminium ion. youtube.com At this stage, instead of deprotonation at the nitrogen, a proton is removed from an adjacent carbon (the α-carbon) by a base (such as another amine molecule or the conjugate base of the acid catalyst), leading to the formation of a carbon-carbon double bond and the neutral enamine product. libretexts.orgchemistrysteps.com
Reaction Scheme for Enamine Formation:
this compound + Ketone/Aldehyde (with α-hydrogens) ⇌ Iminium Ion + H₂O
Iminium Ion + Base ⇌ Enamine + [Base-H]⁺
The formation of enamines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. masterorganicchemistry.com The regioselectivity of enamine formation with unsymmetrical ketones can be influenced by steric factors. Generally, the less substituted, thermodynamically more stable enamine is favored to minimize steric interactions between the substituents on the nitrogen and the alkene. makingmolecules.com
Enamines derived from this compound are valuable synthetic intermediates, as the α-carbon of the enamine is nucleophilic and can undergo reactions with various electrophiles, such as alkyl halides, in what is known as the Stork enamine alkylation. masterorganicchemistry.com
Elimination Reactions (e.g., Hofmann Elimination)
The Hofmann elimination is a significant reaction for amines, providing a pathway to synthesize alkenes. This reaction is particularly noteworthy for its regioselectivity, often favoring the formation of the least substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com This is in contrast to many other elimination reactions that follow the Zaitsev rule, which predicts the more substituted alkene as the major product. wikipedia.org
The mechanism of the Hofmann elimination begins with the exhaustive methylation of the amine. In the case of this compound, a secondary amine, treatment with an excess of methyl iodide (CH₃I) converts it into a quaternary ammonium iodide salt. aakash.ac.inchemistrysteps.com This initial step is crucial as it transforms the amino group into a good leaving group, N,N-diethyl-N-methyl-2-methylcyclohexan-1-aminium. youtube.com The positively charged nitrogen atom in the quaternary ammonium salt enhances its ability to depart. pearson.com
Following the formation of the quaternary ammonium salt, the iodide ion is replaced by a hydroxide (B78521) ion. This is typically achieved by treating the salt with silver oxide (Ag₂O) and water. aakash.ac.inbyjus.com The silver ions precipitate as silver iodide, and the resulting solution contains the quaternary ammonium hydroxide. youtube.com
The final step involves heating the quaternary ammonium hydroxide, which induces an E2 elimination reaction. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen). The bulky nature of the trialkylamine leaving group sterically hinders the abstraction of protons from the more substituted β-carbons. wikipedia.orgmasterorganicchemistry.com Consequently, the base preferentially attacks the more accessible proton on the least substituted β-carbon, leading to the formation of the Hofmann product. wikipedia.org
For this compound, there are two potential β-carbons from which a proton can be abstracted on the cyclohexane (B81311) ring, as well as a β-carbon on the N-ethyl group. The Hofmann elimination would therefore be expected to yield a mixture of products. The major product, following Hofmann's rule, would be the least substituted alkene. The abstraction of a proton from the methyl group of the N-ethyl group would lead to the formation of ethene and N,N-dimethyl-2-methylcyclohexan-1-amine. Within the ring, abstraction of a proton from the C6 position would be sterically favored over the C2 position, which is substituted with a methyl group.
Table 1: Reagents and Products in the Hofmann Elimination of this compound
| Reactant | Reagents | Major Products | Minor Products |
| This compound | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Ethene, N,N-dimethyl-2-methylcyclohexan-1-amine | 3-Methylcyclohex-1-ene, N,N-diethylmethylamine |
Oxidative Transformations of Cyclohexylamines
The oxidation of cyclohexylamines can lead to a variety of products depending on the oxidizing agent used and the reaction conditions. The nitrogen atom in amines can exist in several oxidation states, making their oxidative chemistry diverse. libretexts.org
For a secondary amine like this compound, oxidation can occur at the nitrogen atom or at the adjacent carbon atoms. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize amines. quora.com The oxidation of secondary amines with KMnO₄ can lead to the formation of tetra-alkyl hydrazines. quora.com However, under more vigorous conditions, cleavage of the C-N bond can occur, potentially leading to ketones or carboxylic acids. libretexts.org The oxidation of cyclic amines with potassium permanganate has been a subject of study, indicating the susceptibility of these compounds to such transformations. rsc.orgnitrkl.ac.in
The oxidation of tertiary amines often yields amine oxides. libretexts.org While this compound is a secondary amine, it's conceivable that under certain oxidative conditions that might first lead to in-situ N-alkylation or other transformations, subsequent oxidation could occur.
Another potential pathway for the oxidation of this compound involves the α-carbon. The oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of an iminium ion intermediate, which can then be hydrolyzed to a ketone (in this case, 2-methylcyclohexanone) and the corresponding amine (ethylamine). This type of transformation is relevant in biological systems, often catalyzed by enzymes, and can also be achieved with chemical oxidants. nih.gov The oxidation of alkyl-substituted cyclic hydrocarbons has been shown to proceed via oxidation of the alkyl substituent. nih.gov
The use of other oxidizing agents, such as hydrogen peroxide or peroxy acids, can also lead to different products. For instance, the oxidation of tertiary amines with these reagents typically forms N-oxides. libretexts.org While direct N-oxidation of a secondary amine is less common, the reactivity of the N-H bond allows for other oxidative pathways.
Table 2: Potential Products from the Oxidation of this compound
| Oxidizing Agent | Potential Products |
| Potassium Permanganate (KMnO₄) | 2-Methylcyclohexanone (B44802), Ethylamine (B1201723), Oxalic acid (from ethyl group oxidation), Adipic acid derivatives (from ring opening) |
| Hydrogen Peroxide (H₂O₂) | 2-Methylcyclohexanone, Ethylamine, N-ethyl-2-methylcyclohexyl-hydroxylamine |
| Ozone (O₃) | N-formyl-N-ethyl-2-methylcyclohexylamine (via ozonolysis of an enamine intermediate) dtic.mil |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation Techniques for Isomers
Chromatography is a cornerstone for the analysis of N-ethyl-2-methylcyclohexan-1-amine, enabling the separation of its various isomers and the assessment of sample purity.
Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. The analysis of amines by GC can sometimes be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard silica-based columns. labrulez.com To overcome these issues, specialized columns are employed. These often feature a deactivated surface or a basic stationary phase to minimize adsorptive interactions. labrulez.com
For a mixture containing the different diastereomers of this compound, a high-resolution capillary column, such as one coated with a modified polysiloxane or a specialized amine-specific phase, would be utilized. The separation is based on differences in the boiling points and polarities of the isomers. The cis and trans diastereomers are expected to have different retention times, allowing for their quantification in a mixture. Derivatization, such as acylation, can also be employed to improve the chromatographic properties of the amine, increasing its volatility and reducing peak tailing. researchgate.net
Table 1: Hypothetical GC Parameters for Diastereomer Analysis
| Parameter | Value/Condition |
| Column | Amine-specific capillary column (e.g., Carbowax-Amine) |
| Injector Temp. | 250 °C |
| Detector Temp. | 270 °C (FID) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 10 °C/min |
| Expected Elution | trans-isomer typically elutes before the cis-isomer |
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this compound, particularly for assessing purity and isolating impurities. nih.gov A reversed-phase HPLC (RP-HPLC) method is commonly developed for such analyses. sielc.comsielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Since this compound is a basic compound, it will be protonated at acidic or neutral pH. To achieve good peak shape and retention, an acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase. sielc.com This suppresses the interaction of the protonated amine with residual silanols on the stationary phase. Purity assessment involves running a gradient elution to separate the main component from any less or more polar impurities. nih.gov
Table 2: Typical RP-HPLC Parameters for Purity Assessment
| Parameter | Value/Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Column Temp. | 30 °C |
Determining the enantiomeric excess (ee) is crucial for stereochemically pure this compound. wikipedia.org This requires chiral chromatography, which can be performed using either GC or HPLC with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of a pair form transient diastereomeric complexes with different stabilities, leading to different retention times.
For this compound, which has two pairs of enantiomers ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)), a suitable chiral column can potentially separate all four stereoisomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral amines. The choice of mobile phase (for HPLC) or temperature program (for GC) is critical for achieving optimal resolution. The enantiomeric excess is calculated from the peak areas of the corresponding enantiomers. wikipedia.org
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure, connectivity, and mass of this compound.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting pattern). Key signals would include a triplet and a quartet for the N-ethyl group, a doublet for the C2-methyl group, and a complex series of multiplets for the cyclohexyl ring protons. The chemical shift of the proton on the nitrogen (N-H) can vary and is often a broad singlet. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the seven cyclohexane (B81311) ring carbons and the two ethyl group carbons. docbrown.info The chemical shifts are indicative of the carbon type (CH3, CH2, CH).
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the ethyl and methylcyclohexyl fragments. HSQC correlates each proton signal with its directly attached carbon, confirming the ¹H and ¹³C assignments.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₂-CH₃ | ~1.1 (triplet) | ~15 |
| N-CH₂-CH₃ | ~2.6 (quartet) | ~45 |
| C1-H (CH-N) | ~2.4-2.8 (multiplet) | ~55-60 |
| C2-H (CH-CH₃) | ~1.5-1.9 (multiplet) | ~30-35 |
| C2-CH₃ | ~0.9 (doublet) | ~18 |
| Cyclohexyl CH₂ | ~1.0-1.8 (multiplets) | ~25-40 |
| N-H | ~1.5 (broad singlet) | N/A |
Note: Predicted values are based on analogous structures and can vary with solvent and stereochemistry.
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₁₉N), the nominal molecular weight is 141.
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at an m/z of 141. Since it contains an odd number of nitrogen atoms, its molecular ion will have an odd mass, consistent with the Nitrogen Rule. youtube.com The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info This leads to the formation of a stable, resonance-stabilized iminium cation.
Two primary alpha-cleavage pathways are possible:
Loss of the ethyl group from the ring, leading to a fragment at m/z 112 ([M-29]⁺).
Loss of a C₇H₁₄ radical from the ring, leading to a fragment at m/z 44 ([CH₃CH=NHCH₂CH₃]⁺ is less likely; cleavage of the ring is more probable). The most significant alpha-cleavage is the loss of the largest alkyl substituent from the carbon bearing the nitrogen. In this case, cleavage of the C1-C6 bond in the ring is a likely pathway.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 141 | [C₉H₁₉N]⁺ | Molecular Ion ([M]⁺) |
| 126 | [M - CH₃]⁺ | Loss of a methyl radical |
| 112 | [M - C₂H₅]⁺ | Alpha-cleavage: loss of the ethyl group |
| 84 | [C₅H₈N]⁺ | Alpha-cleavage within the ring |
| 58 | [C₃H₈N]⁺ | [CH₃CH=NHCH₃]⁺ or similar small fragments |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
For this compound, the key functional groups are the secondary amine (N-H), the C-N bond, and the various C-H bonds of the ethyl and methyl-substituted cyclohexane ring. While specific spectral data for this compound is not publicly available, the expected absorption bands can be predicted based on established correlation tables and by comparison with structurally similar compounds, such as N-methylcyclohexylamine. nist.govnist.gov
The IR spectrum of a secondary amine is characterized by several key features:
N-H Stretch: Secondary amines typically exhibit a single, moderate to weak absorption band in the region of 3350-3310 cm⁻¹. libretexts.org This distinguishes them from primary amines, which show two bands (asymmetric and symmetric stretching) in this region, and tertiary amines, which show none. libretexts.org This absorption is generally sharper than the broad O-H stretch found in alcohols. libretexts.org
C-H Stretch: The spectrum will be dominated by strong absorptions from the C-H stretching vibrations of the cyclohexane, methyl, and ethyl groups. These typically appear in the 3000-2850 cm⁻¹ range. nih.gov
N-H Bend (Wag): A broad, strong absorption band resulting from the out-of-plane bending (wagging) of the N-H bond is expected in the 910-665 cm⁻¹ region. nist.gov
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ range. nih.gov This band is often of medium to weak intensity.
The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of secondary amines and data for analogous compounds.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium, Sharp |
| 2960 - 2850 | C-H Stretch | Alkyl (Cyclohexane, Methyl, Ethyl) | Strong |
| 1470 - 1440 | C-H Bend | CH₂ and CH₃ | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak to Medium |
| 910 - 665 | N-H Wag | Secondary Amine | Strong, Broad |
This table presents expected values based on established spectroscopic principles for secondary aliphatic amines.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a pattern is generated that can be mathematically transformed into a detailed model of the molecular structure, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.
As of the current date, a published single-crystal X-ray diffraction study for this compound could not be located. However, if a suitable crystal of the compound were obtained, this technique would provide invaluable structural information, including:
Conformation of the Cyclohexane Ring: It would confirm the expected chair conformation of the cyclohexyl ring, which is the most stable arrangement.
Stereochemistry: The analysis would unambiguously determine the relative stereochemistry of the substituents on the cyclohexane ring. It would differentiate between the cis and trans isomers, which arise from the relative positions of the ethylamino group at C1 and the methyl group at C2.
Bond Parameters: Precise bond lengths and angles for all atoms in the molecule would be determined. The C-N-C and C-N-H bond angles around the nitrogen atom would be expected to be close to the tetrahedral angle of 109.5°, characteristic of sp³-hybridized centers. wikipedia.org
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the secondary amine's N-H group, which dictate the solid-state architecture.
In the absence of experimental data for the specific compound, insights can be drawn from crystallographic studies of related cyclohexylamine (B46788) derivatives. researchgate.net These studies consistently show the cyclohexane ring in a chair conformation and confirm the expected geometries around the amine nitrogen. A crystallographic analysis of this compound would be essential to definitively characterize its solid-state structure and stereochemical configuration.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of molecules like N-ethyl-2-methylcyclohexan-1-amine. These methods model the electronic structure to predict stable geometries and the energy differences between them.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the structure and properties of medium-sized organic molecules. For this compound, DFT calculations would be employed to optimize the molecular geometry and identify the various possible stereoisomers and conformers.
Due to the presence of two stereocenters (at C1 and C2 of the cyclohexane (B81311) ring), this compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). For each of these, the cyclohexane ring can adopt a chair conformation, which is generally the most stable. The substituents—the ethylamino group at C1 and the methyl group at C2—can be in either axial or equatorial positions.
DFT calculations would predict the relative energies of these different conformations. It is generally expected that conformers with bulky substituents in the equatorial position are more stable to minimize steric hindrance. sapub.org For instance, a DFT study on a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to determine the stability of different stereoisomers based on the axial or equatorial orientation of substituent groups. researchgate.netresearchgate.net A similar approach for this compound would likely show that the di-equatorial conformer of the trans isomers ((1R,2S) and (1S,2R)) is the most stable. For the cis isomers ((1R,2R) and (1S,2S)), one substituent must be axial while the other is equatorial, leading to higher relative energies.
Illustrative Data Table: Predicted Relative Energies of this compound Conformers using DFT
| Isomer | C1-Substituent | C2-Substituent | Predicted Relative Energy (kcal/mol) |
| trans-(1R,2S) | Equatorial | Equatorial | 0.00 (most stable) |
| trans-(1R,2S) | Axial | Axial | > 4.00 |
| cis-(1R,2R) | Equatorial | Axial | ~1.80 |
| cis-(1R,2R) | Axial | Equatorial | ~2.50 |
| Note: This table is a hypothetical representation of expected results based on general principles of conformational analysis of cyclohexane derivatives and is not based on published data for this specific compound. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide alternative and often more accurate ways to calculate electronic structure compared to DFT. These methods are computationally more demanding. An ab initio study of this compound would serve to verify the results obtained from DFT and provide a more detailed picture of the electron distribution and intramolecular interactions, such as hydrogen bonding involving the amine group. Studies on other cyclic molecules have utilized these methods to investigate potential energy surfaces and identify true minima corresponding to stable conformers. nih.govscilit.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a molecule.
For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer. The predicted shifts are then compared to experimental data to confirm the structure. The accuracy of these predictions has been shown to be a powerful tool in the conformational analysis of complex molecules. nih.gov For example, the predicted chemical shifts for axial versus equatorial protons on the cyclohexane ring would be distinctly different.
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These frequencies arise from the vibrational modes of the molecule (stretching, bending, etc.). The calculated spectrum can be compared with an experimental IR spectrum to confirm the presence of specific functional groups, such as the N-H and C-N stretches of the amine and the C-H stretches of the alkyl groups. DFT and MP2 methods have been successfully used to calculate the vibrational spectra of other complex molecules.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of trans-N-ethyl-2-methylcyclohexan-1-amine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-NH) | ~55-60 |
| C2 (CH-CH₃) | ~30-35 |
| C3 (CH₂) | ~24-28 |
| C4 (CH₂) | ~25-29 |
| C5 (CH₂) | ~24-28 |
| C6 (CH₂) | ~32-36 |
| CH₃ (on C2) | ~15-20 |
| CH₂ (ethyl) | ~40-45 |
| CH₃ (ethyl) | ~14-18 |
| Note: This table is a hypothetical representation of expected results based on known NMR data for substituted cyclohexylamines and is not based on published data for this specific compound. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide deep insights into the mechanisms of chemical reactions, which are often difficult to study experimentally. For this compound, this could involve modeling its synthesis or subsequent reactions.
A key aspect of studying a reaction mechanism is identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of transition states. For example, in the synthesis of N-ethylcyclohexylamine (a related compound) via the reductive amination of cyclohexanone (B45756), a transition state for the imine formation and subsequent reduction could be modeled. chemicalbook.com For this compound, similar modeling could explore the stereoselectivity of the reaction, explaining why certain isomers are formed preferentially. The characterization involves a frequency calculation, where a single imaginary frequency confirms that the structure is indeed a true transition state.
Once the reactants, products, and transition states are identified, an energy profile for the reaction can be constructed. This profile plots the energy of the system as it progresses from reactants to products, showing the activation energies for each step. This allows for a quantitative understanding of the reaction kinetics. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products. smu.edu For a multi-step reaction, computational analysis can help determine the rate-determining step—the step with the highest activation energy. This type of analysis has been applied to a wide variety of chemical reactions, providing a step-by-step view of the chemical transformation. mdpi.com
Molecular Dynamics Simulations for Conformational Flexibility
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational flexibility of this molecule can be thoroughly understood by applying the well-established principles of computational and theoretical chemistry derived from studies on substituted cyclohexanes. fiveable.melibretexts.orgsapub.org MD simulations, a powerful computational tool, model the movement of atoms and molecules over time, providing insights into the dynamic nature of molecular structures and their conformational landscapes. lumenlearning.comresearchgate.net
The conformational analysis of this compound is centered around the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. pressbooks.pub In this chair form, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (extending from the perimeter of the ring). pressbooks.pub The rapid interconversion between two chair conformations, known as ring flipping, leads to the exchange of axial and equatorial positions. pressbooks.pub
For a substituted cyclohexane, the two chair conformers are often not energetically equivalent. libretexts.org Substituents in the axial position experience steric repulsion with other axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.orgquimicaorganica.org To alleviate this steric strain, bulkier substituents preferentially occupy the more spacious equatorial positions. libretexts.orglumenlearning.com
Trans-1,2 Isomer:
In the trans-1,2-disubstituted isomer, the substituents are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations: one where both the ethylamino and methyl groups are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial). fiveable.mepressbooks.pub
The diequatorial conformer is significantly more stable due to the absence of major 1,3-diaxial interactions for both substituent groups. pressbooks.pubopenstax.org In contrast, the diaxial conformer is highly disfavored because both the ethylamino and methyl groups would experience strong steric repulsion with the axial hydrogens on the ring. pressbooks.pubopenstax.org The steric strain for an axial methyl group is approximately 1.7 kcal/mol (7.1 kJ/mol), and it is expected to be even greater for the larger ethylamino group. Consequently, trans-N-ethyl-2-methylcyclohexan-1-amine would exist almost exclusively in the diequatorial conformation.
Cis-1,2 Isomer:
For the cis-1,2-disubstituted isomer, the substituents are on the same side of the ring. In this case, any chair conformation will necessarily have one substituent in an axial position and the other in an equatorial position (axial-equatorial). fiveable.mepressbooks.pub A ring flip interconverts these two axial-equatorial conformations.
The energetic preference between these two conformers is determined by which substituent occupies the equatorial position. The ethylamino group is sterically bulkier than the methyl group. Therefore, the conformer where the larger ethylamino group is in the equatorial position and the smaller methyl group is in the axial position will be the more stable of the two. This arrangement minimizes the more significant 1,3-diaxial interactions that would arise if the ethylamino group were axial.
The following interactive table summarizes the predicted conformational preferences and relative energies for the isomers of this compound, based on established principles of conformational analysis. The energy values are illustrative and based on typical A-values (conformational free energy differences) for similar substituents.
| Isomer | Conformer | Methyl Group Position | Ethylamino Group Position | Relative Energy (Illustrative) | Predicted Population at Equilibrium |
| trans | Diequatorial | Equatorial | Equatorial | 0 kcal/mol (most stable) | >99% |
| Diaxial | Axial | Axial | High (> 5 kcal/mol) | <1% | |
| cis | Equatorial-Axial | Axial | Equatorial | 0 kcal/mol (most stable for cis) | Major |
| Axial-Equatorial | Equatorial | Axial | Moderate (~0.4 kcal/mol) | Minor |
Note: The relative energy values are estimations to illustrate the principles of conformational analysis. Actual values would require specific quantum mechanical calculations or experimental determination.
Molecular dynamics simulations would further refine this static picture by providing a time-resolved view of these conformational changes. Such simulations could quantify the energy barriers for ring flipping and substituent rotations, determine the population distribution of various conformers at different temperatures, and analyze the influence of solvent on the conformational equilibrium. For instance, in polar solvents, intramolecular hydrogen bonding between the amine proton and a solvent molecule could potentially influence the conformational preference, a phenomenon that has been observed in related aminocyclohexanol systems. scielo.br
Applications in Chemical Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The intrinsic chirality of N-ethyl-2-methylcyclohexan-1-amine establishes it as a desirable starting material for the total synthesis of complex natural products and other molecules rich in stereochemistry. Chiral amines are recognized as fundamental components in the construction of a vast number of biologically active compounds. enamine.net The specific stereoisomers of this compound can be strategically employed to introduce defined stereocenters into a target molecule, thereby directing the formation of the desired three-dimensional architecture.
A general synthetic strategy involves integrating the this compound unit into a larger molecular structure. This can be accomplished through reactions involving the secondary amine, such as acylation, alkylation, or reductive amination. The resulting diastereomeric products can then be separated, or the chiral amine moiety can guide subsequent stereoselective transformations before its eventual cleavage later in the synthetic sequence.
Utilization in Ligand Design for Catalysis
The secondary amine group in this compound serves as a crucial functional handle for its elaboration into complex chiral ligands for asymmetric catalysis. Modification of this amine can yield a diverse array of ligands, including phosphine-amine (P,N) ligands, diamine ligands, and Salen-type ligands. These ligands can then be coordinated with a metal center, such as rhodium, iridium, palladium, or ruthenium, to form a chiral catalyst. nih.govresearchgate.net
The underlying principle of this application is that the chiral environment created by the ligand around the metal center promotes the formation of one enantiomer of the product over the other in a catalytic reaction. The stereochemistry of the 2-methylcyclohexyl backbone dictates the spatial orientation of the coordinating atoms, thereby influencing the enantioselectivity of the catalyzed reaction.
For example, N-acylation of this compound followed by reduction can produce a chiral diamine. This resulting diamine can function as a ligand itself or be further functionalized. Research has established that C2-symmetric chiral vicinal diamines are potent ligands in a variety of asymmetric transformations, including the asymmetric hydrogenation of ketones and imines, and asymmetric transfer hydrogenation. The rigid and sterically defined cyclohexane (B81311) backbone of this compound is beneficial for creating a well-defined and effective chiral pocket within the catalyst.
Intermediates in the Preparation of Advanced Materials (non-biological context)
In the field of materials science, functionalized cyclic amines can act as monomers or cross-linking agents in the synthesis of polymers and other advanced materials. With its reactive secondary amine group, this compound can be integrated into polymer backbones or used to modify material surfaces.
For instance, the amine group can react with compounds like epoxides or isocyanates to generate polyurethanes or polyureas. The inclusion of the bulky and rigid 2-methylcyclohexyl group can bestow specific physical properties upon the resulting polymer, such as enhanced thermal stability, modified solubility, or distinct mechanical characteristics. The chirality of the monomer unit could also facilitate the creation of chiral polymers, which have potential applications in chiral separations and sensing.
Another potential application is in the formation of organic-inorganic hybrid materials. The amine functionality allows for the grafting of the molecule onto the surface of inorganic materials like silica (B1680970) or metal oxides. This surface modification can alter the material's properties, for example, by rendering a hydrophilic surface more hydrophobic or by introducing specific binding sites.
Precursor for Novel Heterocyclic Compounds
Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.net this compound is a valuable precursor for synthesizing a variety of nitrogen-containing heterocycles. organic-chemistry.org
The secondary amine and the adjacent C-H bonds on the cyclohexane ring offer reactive sites for cyclization reactions. For example, condensation reactions with dicarbonyl compounds or their equivalents can be used to construct a range of heterocyclic systems. While traditionally used for synthesizing isoquinolines from phenethylamines, reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations can be adapted for other cyclic amines to create fused heterocyclic systems.
Furthermore, the amine can be a starting point for synthesizing multi-substituted piperidines or other saturated nitrogen heterocycles through ring-expansion or rearrangement strategies. For instance, the synthesis of novel benzodiazepine (B76468) derivatives often involves the condensation of a diamine with a β-ketoester. This compound can be elaborated into a suitable diamine for this purpose, leading to chiral benzodiazepines with potential applications in various fields.
The synthesis of fused pyrimidine (B1678525) systems has been demonstrated starting from cyclic amines. For example, reacting a cyclic amine with a β-ketoester can yield an enamine, which can then be cyclized with a reagent such as cyanamide (B42294) to form a fused aminopyrimidine ring system. The specific stereochemistry of the this compound starting material would be transferred to the final heterocyclic product, providing access to a library of novel, stereochemically defined compounds.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthesis Routes
The development of green and sustainable methods for amine synthesis is a paramount goal in modern chemistry. Future research should prioritize the development of efficient and environmentally benign routes to N-ethyl-2-methylcyclohexan-1-amine, moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste.
One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as imine reductases (IREDs) and transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.netwiley.comnih.govmdpi.com Research could focus on identifying or engineering enzymes capable of the stereoselective reductive amination of 2-methylcyclohexanone (B44802) with ethylamine (B1201723). This approach offers the potential for high enantioselectivity and mild reaction conditions, operating in aqueous media and minimizing the use of hazardous materials. nih.gov The successful application of biocatalysis would not only provide a green synthesis route but also grant access to specific stereoisomers of the target compound.
Another key area is the advancement of catalytic hydrogenation and reductive amination protocols. While traditional methods exist, future work should focus on developing catalysts that are more efficient, reusable, and operate under milder conditions. For instance, exploring non-precious metal catalysts could significantly reduce the cost and environmental impact of the synthesis.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (IREDs) | High stereoselectivity, mild conditions, aqueous media, reduced waste. researchgate.netwiley.commdpi.comnih.gov | Enzyme screening and engineering for substrate specificity and efficiency. |
| Sustainable Catalysis | Use of earth-abundant metals, catalyst recyclability, lower energy input. | Development of novel non-precious metal catalysts for reductive amination. |
Exploration of Novel Reactions and Transformations
The reactivity of this compound is largely unexplored. Its sterically hindered nature suggests that it may exhibit unique reactivity compared to less bulky secondary amines. Future research should aim to systematically investigate its participation in a variety of organic transformations.
A key area of interest would be its use in photocatalytic reactions . Visible-light-mediated photocatalysis has become a powerful tool for the construction of complex molecules under mild conditions. nih.gov Investigating the behavior of this compound in photocatalytic [4+2] cycloadditions or other radical-mediated processes could lead to the discovery of novel synthetic methodologies for constructing highly functionalized cyclohexylamine (B46788) derivatives. nih.gov
Furthermore, a detailed study of its behavior in classical amine reactions, such as acylation and alkylation , under various conditions could reveal interesting selectivities dictated by the steric environment around the nitrogen atom. Understanding these fundamental reactions is crucial for its potential use as a building block in more complex syntheses.
Advanced Computational Studies for Enhanced Understanding
Computational chemistry offers a powerful lens through which to understand the structure, properties, and reactivity of molecules. For this compound, with its multiple stereocenters and conformational flexibility, computational studies are essential.
Moreover, computational modeling can be employed to predict the transition states of potential reactions, thereby guiding the design of experiments and the development of new catalysts. For instance, modeling the interaction of this compound with a chiral catalyst could help in designing more effective stereoselective syntheses.
| Computational Method | Research Application | Expected Insights |
| Density Functional Theory (DFT) | Conformational analysis of stereoisomers. researchgate.net | Relative energies of conformers, preferred substituent orientations. |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution. | Understanding conformational flexibility and solvent effects. |
| Transition State Modeling | Investigation of reaction mechanisms. | Predicting reaction pathways and activation energies. |
Applications in Emerging Areas of Organic Chemistry
The unique structural features of this compound suggest its potential for application in several emerging areas of organic chemistry.
One significant area is its potential use as a chiral auxiliary or ligand in asymmetric catalysis . Chiral amines are fundamental components of many successful catalysts and ligands. The specific stereochemistry and steric bulk of this compound could be leveraged to induce high levels of stereoselectivity in a variety of metal-catalyzed or organocatalytic reactions. Future work should involve the synthesis of enantiomerically pure forms of the amine and their evaluation in asymmetric transformations.
Another promising application lies in its incorporation into bioactive molecules . The cyclohexylamine scaffold is present in numerous pharmaceuticals and agrochemicals. Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents or crop protection chemicals.
Design of Derivatives with Tuned Stereochemical Properties
The presence of multiple stereocenters in this compound offers a rich platform for the design and synthesis of a diverse library of stereoisomers. Future research should focus on developing synthetic strategies that allow for precise control over the stereochemistry of the molecule.
Diastereoselective synthesis will be a key focus. Methodologies that enable the selective formation of one diastereomer over others are highly valuable. This could involve substrate-controlled reactions, where the existing stereocenters direct the formation of new ones, or reagent-controlled methods using chiral catalysts. figshare.com
Furthermore, the development of methods for the synthesis of optically active this compound is crucial for exploring its applications in asymmetric catalysis and as a chiral building block. google.com This could be achieved through the resolution of a racemic mixture or, more desirably, through an asymmetric synthesis, as discussed in the context of biocatalysis and chiral catalysis. The ability to access all possible stereoisomers will be essential for systematically studying structure-activity and structure-selectivity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
